1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

Catalog No.
S12919825
CAS No.
887587-84-0
M.F
C18H27BrN2O2
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

CAS Number

887587-84-0

Product Name

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

IUPAC Name

tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3

InChI Key

QBBQETBNQZYULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a bromo-benzylamino group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C18H27BrN2O2C_{18}H_{27}BrN_{2}O_{2}, and it has a molecular weight of approximately 383.32 g/mol . The presence of the Boc group indicates that this compound may be used in various synthetic applications, particularly in peptide synthesis and medicinal chemistry.

Typical for piperidine derivatives, including:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, making it useful for creating more complex molecules.
  • Deprotection reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which can then engage in further reactions.
  • Coupling reactions: The amine functionality allows for coupling with carboxylic acids or other electrophiles to form amides or other derivatives.

The synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromo group can be performed using brominating agents on a suitable benzyl derivative.
  • Boc protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected amine.

These steps may vary based on the specific starting materials and desired purity levels.

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine finds applications in:

  • Medicinal chemistry: As an intermediate in drug development, particularly for compounds targeting neurological disorders or cancer.
  • Peptide synthesis: The Boc group makes it suitable for use in solid-phase peptide synthesis.
  • Material science: Potential use in developing polymers or materials with specific functional properties.

Studies on similar compounds indicate that interactions with biological targets often involve:

  • Binding affinity to receptors or enzymes
  • Modulation of neurotransmitter systems
  • Potential cytotoxic effects on cancer cells

Further research is needed to elucidate the specific interactions of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine.

Similar compounds include:

  • 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine
    • Structural variation at the bromo position.
    • Potentially different biological activity due to altered sterics.
  • 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine
    • Different substitution pattern on the benzyl moiety.
    • May exhibit distinct pharmacological profiles.
  • 1-Boc-4-(2-bromo-benzylamino)-piperidine
    • Similar piperidine structure but different positioning of substituents.
    • Could have varied reactivity and biological properties compared to 1-Boc-2-[4-bromo-benzylamino]-methyl-piperidine.

Uniqueness

The uniqueness of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine lies in its specific substitution pattern and the presence of both a bromine atom and a Boc protecting group. This combination may provide distinct reactivity and biological activity compared to its analogs, making it a valuable compound for further research in medicinal chemistry and related fields.

Evolution of Piperidine Synthesis Methodologies

The piperidine scaffold has been synthesized through diverse routes since its first isolation from black pepper alkaloids in the 19th century. Early methods relied on pyridine hydrogenation using Raney nickel catalysts, achieving moderate yields but requiring harsh conditions. The development of asymmetric hydrogenation in the 1980s marked a turning point, enabling stereocontrolled synthesis of substituted piperidines for chiral drug candidates.

Modern approaches emphasize atom economy and step efficiency. Aza-Prins cyclization, for instance, constructs the piperidine ring through Lewis acid-mediated reactions between homoallylic amines and aldehydes (Scheme 1). Li et al. demonstrated this method’s utility using N-heterocyclic carbene-copper complexes with ZrCl₄, achieving trans-selectivity via steric hindrance effects. Similarly, domino reactions combining Knoevenagel condensation, Michael addition, and Mannich cyclization allow single-flask synthesis of polysubstituted piperidines.

Table 1: Comparative Analysis of Piperidine Synthesis Methods

MethodCatalyst SystemYield (%)Stereoselectivity
HydrogenationPd/C, H₂ (50 psi)65–78Variable
Aza-Prins CyclizationNHC-Cu(I)/ZrCl₄82–91trans-Selective
Domino MCRs[TMBSED][OMs]₂ (IL)75–89cis-Selective
OrganocatalyzedPolystyrene-Fe azo catalyst94Racemic

Ionic liquids like [TMBSED][OMs]₂ have revolutionized multi-component reactions (MCRs), facilitating piperidine synthesis under green conditions with ethanol solvents. These advancements directly enable the practical synthesis of complex derivatives like 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine, which would be prohibitively laborious via classical routes.

The retrosynthetic analysis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine involves the strategic disconnection of the molecule into readily available building blocks [1] [2]. The target compound contains three key structural elements that can be addressed through systematic disconnection: the piperidine ring system, the tert-butoxycarbonyl protecting group, and the 4-bromo-benzylamino substituent.

The primary retrosynthetic disconnection occurs at the benzylamino linkage, revealing two synthetic precursors: a 2-methylpiperidine derivative and 4-bromobenzylamine [1]. This disconnection strategy takes advantage of the inherent reactivity of the secondary amine nitrogen in the piperidine ring and the electrophilic nature of the benzyl carbon. The piperidine ring can be further traced back to pyridine through reductive hydrogenation, or constructed via cyclization reactions from linear precursors [3].

The Boc protecting group installation represents a late-stage functionalization that can be introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions [4] [5]. This protecting group strategy is particularly valuable as it provides nitrogen protection while maintaining orthogonal reactivity for subsequent synthetic transformations [5]. The retrosynthetic analysis reveals that the Boc group can be installed on the parent piperidine scaffold before or after the benzylamination step, depending on the specific synthetic strategy employed.

The 4-bromo-benzylamino unit can be constructed through several approaches, including direct bromination of the preformed benzylamino intermediate or the use of 4-bromobenzylamine as a starting material [6] [7]. The bromine substituent serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitution, or other transformations commonly employed in medicinal chemistry applications [6] [8].

Stepwise Synthesis Protocols

Boc Protection Strategies for Piperidine Nitrogen

The installation of the tert-butoxycarbonyl protecting group on piperidine nitrogen follows established protocols that have been optimized for both efficiency and scalability [4] [5]. The reaction typically employs di-tert-butyl dicarbonate (Boc2O) as the protecting reagent in the presence of a suitable base such as triethylamine or sodium carbonate [4]. The mechanism involves nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc2O, followed by elimination of tert-butoxide and subsequent decarboxylation [4].

Reaction conditions for Boc protection are generally mild, with temperatures ranging from 0°C to room temperature depending on the specific substrate and base employed [4] [5]. The reaction proceeds through a tetrahedral intermediate formation, followed by elimination of the carbonate group, which can act as a base or spontaneously decarboxylate to give tert-butoxide [4]. This process typically achieves yields of 85-95% under optimized conditions [9].

Solvent selection plays a crucial role in the success of Boc protection reactions. Common solvents include dichloromethane, tetrahydrofuran, and dioxane, with the choice dependent on substrate solubility and reaction requirements [4] [5]. The reaction is generally complete within 2-18 hours, as monitored by thin-layer chromatography or other analytical methods [4].

Alternative Boc protection strategies include the use of Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) or other activated carbonate derivatives, which can provide enhanced reactivity under specific conditions [5]. The thermal deprotection of Boc groups has also been investigated as a selective method for removing the protecting group under acid-free conditions [5].

Benzylamination Reaction Mechanisms

The benzylamination step represents a critical transformation in the synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine, involving the formation of a carbon-nitrogen bond between the piperidine methyl substituent and the benzylamine component [10] [11]. This reaction typically proceeds through nucleophilic substitution mechanisms, where the benzylamine acts as a nucleophile attacking an appropriately activated carbon center [10].

The reaction mechanism can proceed via several pathways depending on the specific synthetic approach employed. In direct reductive amination protocols, the reaction involves the formation of an imine intermediate between an aldehyde precursor and the benzylamine, followed by reduction to form the desired secondary amine [12]. This approach offers excellent atom economy and typically provides good yields when conducted under appropriate conditions [12].

Alternative approaches involve the use of coupling reagents such as peptide coupling agents or other amide bond-forming reagents to facilitate the formation of the carbon-nitrogen bond [13]. These methods can provide enhanced control over reaction selectivity and minimize side reactions that might occur under more forcing conditions [13].

The optimization of benzylamination reactions requires careful consideration of reaction parameters including temperature, solvent, and catalyst selection [10] [11]. Solvent-free conditions have been investigated as environmentally benign alternatives, with reports demonstrating successful coupling reactions under neat conditions or in the presence of minimal solvent [10]. The reaction typically proceeds at moderate temperatures (50-80°C) and can be catalyzed by various metal complexes or organocatalysts [10].

Bromination Techniques and Regioselectivity Control

The introduction of bromine substituents into aromatic systems requires careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern [6] [7]. For the synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine, the bromination can be achieved either through direct bromination of the preformed benzylamino intermediate or by using 4-bromobenzylamine as a starting material [6].

Electrophilic aromatic bromination represents the most common approach for introducing bromine substituents [6]. The reaction typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent, with selectivity controlled through choice of solvent, temperature, and reaction conditions [6] [7]. The regioselectivity of electrophilic aromatic bromination follows established patterns, with electron-donating substituents directing to ortho and para positions, while electron-withdrawing groups favor meta substitution [6].

The use of N-bromosuccinimide in various solvents has been shown to provide high regioselectivity for para-bromination when appropriate directing groups are present [6]. The reaction conditions can be optimized to achieve selectivity ratios exceeding 95:5 for para versus ortho substitution in suitable substrates [6]. Temperature control is particularly important, as lower temperatures generally favor higher selectivity by reducing the number of effective collisions at less favored positions [6].

Alternative bromination strategies include the use of bromine generated in situ from copper-mediated systems or other metal-catalyzed approaches [6]. These methods can provide enhanced control over reaction selectivity and may offer advantages in terms of operational simplicity and safety [6]. The choice of bromination method depends on the specific substrate requirements and the desired level of regioselectivity [6] [7].

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems for the synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine involves systematic evaluation of various parameters including catalyst type, loading, reaction temperature, and solvent selection [8] [14] [15]. Modern approaches to catalyst optimization employ both traditional screening methods and advanced computational techniques to identify optimal reaction conditions [16].

Transition metal catalysts play a crucial role in many of the synthetic transformations required for this compound [8] [14]. Palladium-based catalysts are particularly important for cross-coupling reactions that might be employed in alternative synthetic routes [14]. The optimization of palladium-catalyzed reactions typically involves screening of various ligand systems, with phosphine ligands being particularly effective for many transformations [14].

Catalyst loading optimization is essential for achieving both high efficiency and economic viability [17] [15]. Studies have shown that catalyst concentrations can significantly impact reaction rates and selectivity, with optimal loadings typically ranging from 1-10 mol% depending on the specific transformation [17]. The relationship between catalyst concentration and reaction rate generally follows first-order kinetics at low concentrations, but may deviate at higher loadings due to catalyst aggregation or inhibition effects [17].

Temperature optimization represents another critical parameter in catalytic system development [18] [15]. The effect of temperature on reaction rates follows the Arrhenius equation, but optimal temperatures must balance reaction rate with selectivity and catalyst stability [18]. Many catalytic transformations in piperidine synthesis operate effectively at temperatures between 50-100°C, though specific conditions depend on the catalyst system and substrates involved [18].

Solvent effects on catalytic reactions are often underestimated but can have profound impacts on reaction outcomes [19] [20]. The choice of solvent affects catalyst solubility, substrate reactivity, and product selectivity [19]. Green chemistry principles increasingly favor the use of environmentally benign solvents such as water, ethanol, or solvent-free conditions where possible [19] [20].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine requires comprehensive consideration of atom economy, waste minimization, and process sustainability [19] [20] [21]. Atom economy represents a fundamental metric for evaluating the environmental impact of synthetic processes, quantifying the proportion of starting materials that are incorporated into the final product [21] [22].

The calculation of atom economy for piperidine synthesis involves evaluating each synthetic step and identifying opportunities for improvement [21] [22]. Traditional synthetic approaches often generate significant amounts of waste through the use of stoichiometric reagents and protecting group strategies [21]. Modern green chemistry approaches emphasize the development of catalytic processes that minimize waste generation and maximize atom utilization [21] [22].

Biocatalytic approaches represent an emerging area of interest for sustainable piperidine synthesis [19] [23]. Enzymatic transformations can provide high selectivity and operate under mild conditions, reducing energy consumption and waste generation [19]. The use of enzymes for carbon-hydrogen oxidation and other transformations has shown promise for accessing complex piperidine structures with improved sustainability profiles [8].

Process intensification techniques, including continuous flow synthesis and microreactor technology, offer advantages for large-scale production of pharmaceutical intermediates [19] [24]. These approaches can provide enhanced mass and heat transfer, improved safety profiles, and reduced environmental impact compared to traditional batch processes [24]. The development of continuous flow protocols for piperidine synthesis has demonstrated significant improvements in reaction efficiency and scalability [24].

Solvent selection and recovery represent critical considerations for sustainable production processes [19] [20]. The development of solvent-free reactions or the use of recoverable solvents can significantly reduce the environmental impact of synthetic processes [19]. Water-based reactions are particularly attractive from a green chemistry perspective, though they may require specialized catalyst systems and reaction conditions [19].

Purification and Isolation Techniques

The purification and isolation of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine require careful selection of appropriate techniques to achieve the desired purity levels while maintaining high recovery yields [25] [26] [27]. The choice of purification method depends on the physical and chemical properties of the target compound, as well as the nature of impurities present in the crude reaction mixture [25] [26].

Chromatographic techniques represent the most versatile and widely employed methods for purifying organic compounds [25] [26]. Column chromatography using silica gel as the stationary phase is particularly effective for separating piperidine derivatives based on their polarity and hydrogen bonding properties [25]. The mobile phase composition can be optimized to achieve efficient separation while minimizing the risk of compound decomposition [25].

Crystallization represents an attractive alternative for purification when suitable solvents and conditions can be identified [25] [26] [27]. The development of crystallization protocols requires systematic evaluation of solvent systems, temperature profiles, and nucleation conditions [27]. Recrystallization can provide high purity products with excellent recovery yields when properly optimized [27].

Liquid-liquid extraction techniques can be employed for preliminary purification and impurity removal [25] [26] [28]. The selection of appropriate extraction solvents depends on the acid-base properties of the target compound and impurities [28]. The Boc-protected piperidine derivative may exhibit different solubility characteristics compared to unprotected amines, providing opportunities for selective extraction [28].

Modern purification techniques include preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography, which can provide high resolution separations for complex mixtures [25] [26]. These methods are particularly valuable for removing closely related impurities that cannot be efficiently separated by conventional techniques [25].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

382.12559 g/mol

Monoisotopic Mass

382.12559 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types